ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate
Description
Ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate (CAS: 5194-01-4) is a piperazinone derivative characterized by a six-membered ring containing two nitrogen atoms and a ketone group. It is synthesized for applications in medicinal chemistry and crystallography, with a purity of 95% reported in commercial catalogs .
Properties
IUPAC Name |
ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-3-14-8(12)4-7-9(13)11-6(2)5-10-7/h6-7,10H,3-5H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQPMACMXZWSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NC(CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bioisosteric Substitution and Esterification Approach
Method Overview:
This method involves the synthesis of methyl α-bromophenylacetic acid derivatives, followed by nucleophilic substitution with piperazin-2-one derivatives, and esterification steps to yield the target compound.
Preparation of Methyl α-bromophenylacetic acid:
- Refluxing α-bromophenylacetic acid with concentrated sulfuric acid in methanol yields methyl α-bromophenylacetic acid with a yield of approximately 90%.
- Reaction conditions: reflux for 4 hours, followed by extraction and distillation under reduced pressure.
Formation of Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate:
- React methyl α-bromophenylacetic acid with 1-(3-chlorophenyl) piperazin-2-one hydrochloride in methanol, in the presence of sodium bicarbonate, at 80°C for 6 hours.
- Yield: approximately 83%, with purification via filtration and washing.
-
- The ester is hydrolyzed with NaOH in methanol/water mixture overnight, yielding the free acid with a yield of about 83%.
- The hydrolysis is performed at room temperature, followed by acidification with HCl.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Methyl α-bromophenylacetic acid | Sulfuric acid, methanol, reflux | 90% | Purification by distillation |
| Ester formation | Methyl α-bromophenylacetic acid + piperazin-2-one hydrochloride, NaHCO₃, 80°C | 83% | Purified via filtration |
| Hydrolysis to acid | NaOH, MeOH/H₂O, room temp | 83% | Acidified with HCl |
Direct Synthesis via Bioisosteric Replacement
Method Overview:
This approach employs the direct reaction of piperazin-2-one derivatives with ethyl chloroacetate, followed by methylation and oxidation steps to incorporate the methyl group at the 5-position.
Reaction of Piperazin-2-one with Ethyl Chloroacetate:
- Piperazin-2-one derivatives are reacted with ethyl chloroacetate in the presence of potassium carbonate or sodium hydride in acetonitrile, under reflux.
- This step introduces the acetyl group at the nitrogen atom of piperazine.
Methylation at the 5-Position:
- Methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions, selectively methylating the nitrogen at the 5-position.
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- The methylated intermediate undergoes oxidation with reagents like potassium permanganate or chromium(VI) compounds to form the 3-oxopiperazine core.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Nucleophilic substitution | Piperazin-2-one + ethyl chloroacetate, K₂CO₃, reflux | Variable | Yields around 60-75% |
| Methylation | Methyl iodide, base | High | Selective methylation at nitrogen |
| Oxidation | KMnO₄ or Cr(VI) reagents | Variable | Formation of 3-oxo derivative |
Cyclization and Functionalization of Piperazinone Derivatives
Method Overview:
An alternative route involves cyclization of suitably substituted amino acids or dipeptides to form the piperazine ring, followed by oxidation and esterification.
Preparation of N,N'-disubstituted Dipeptides:
- Cyclization under dehydrating conditions yields piperazinone rings.
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- Using Lewis acids or oxidants like DDQ or MnO₂ facilitates ring closure and formation of the 3-oxopiperazine core.
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- The carboxyl group is esterified with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization | Dipeptide derivatives, dehydrating agents | 50-70% | Under reflux or microwave irradiation |
| Oxidation | DDQ, MnO₂ | 60-80% | To form the ketone at position 3 |
| Esterification | Ethanol, acid catalyst | >90% | Purification by recrystallization |
Research Findings and Optimization
Catalytic Conditions:
Lewis acids such as boron trifluoride etherate or scandium triflate have been shown to facilitate cyclization and oxidation steps, increasing yields and selectivity.Solvent Effects:
Polar aprotic solvents like acetonitrile or dichloromethane improve reaction efficiency, especially during nucleophilic substitutions and cyclizations.-
Method Typical Yield Remarks Bioisosteric substitution 80-90% High purity, scalable Direct nucleophilic substitution 60-75% Requires careful control of conditions Cyclization/Oxidation 50-80% Sensitive to reaction parameters
Notes and Considerations
Purity and Characterization:
Each synthesized batch should be characterized via NMR, HRMS, and melting point analysis to confirm structure and purity.Reaction Optimization:
Fine-tuning of temperature, solvent, and reagent equivalents can significantly influence yields and regioselectivity, especially during oxidation and methylation steps.Safety Precautions: Handling of reagents like methyl iodide, chromium compounds, and Lewis acids requires appropriate safety measures.
Chemical Reactions Analysis
Ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes related to its biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Ester Analog: Methyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate
- Structure : The methyl ester analog (CAS: 405214-34-8) replaces the ethyl group with a methyl ester, reducing molecular weight (186.21 g/mol vs. ~214.25 g/mol for the ethyl variant) .
- Similar hydrogen-bonding capacity due to the shared piperazinone core.
- Applications: Limited data on biological activity, but structural simplicity may favor synthetic accessibility .
Acetylated Piperazinone Derivative: Ethyl 2-(1-Acetyl-3-oxopiperazin-2-yl)acetate
- Structure : Incorporates an acetyl group at the piperazine nitrogen (CAS: 104143-60-4, C10H16N2O4, MW: 228.24 g/mol) .
- Increased molecular weight and steric hindrance may alter binding affinity in biological targets.
- Safety : Classified under UN GHS guidelines, requiring careful handling due to undefined toxicity risks .
Pyridazinone and Imidazole Derivatives
Methyl 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate (CAS: 1408074-77-0)
- Structure: Pyridazinone core (two adjacent nitrogens, one ketone) vs. piperazinone .
- Properties: Higher aromaticity due to the pyridazinone ring, influencing π-π stacking interactions. Reduced hydrogen-bonding capacity compared to piperazinone derivatives.
Ethyl 2-(5-(4-Chlorophenyl)-2-phenyl-1H-imidazol-4-yl)acetate
Thiazole and Benzofuran-Based Ethyl Esters
Ethyl 2-(2-Aminothiazol-4-yl)acetate
- Structure: Thiazole ring with an amino group ().
- Key Features: Sulfur atom in thiazole enables distinct electronic interactions vs. piperazinone’s nitrogen-rich core. Amino group provides a site for functionalization, unlike the ketone in piperazinone.
Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate
- Structure: Benzofuran core with bromo and sulfinyl groups (CAS: Not specified, ).
- Benzofuran’s aromatic system promotes strong π-π interactions, as observed in its crystal structure .
Structural and Functional Analysis Table
Research Findings and Implications
- Crystallography : this compound’s structure (if resolved) likely exhibits hydrogen bonding via the ketone and NH groups, similar to benzofuran derivatives stabilized by π-π stacking .
- Synthetic Utility : Ethyl esters generally offer better solubility in organic solvents than methyl esters, aiding in purification and reactivity in nucleophilic substitutions .
Biological Activity
Ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The presence of both an ester and a ketone functional group contributes to its reactivity and potential interactions with biological targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with piperazine structures can inhibit the growth of various bacteria, including strains resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Piperazine derivative A | S. pneumoniae | 16 µg/mL |
| Piperazine derivative B | P. aeruginosa | 64 µg/mL |
2. Antiviral Properties
Preliminary studies suggest that this compound may also possess antiviral properties, particularly against certain RNA viruses. The exact mechanism remains under investigation, but it is hypothesized that the compound may inhibit viral replication by targeting specific viral enzymes or host cell receptors.
3. Central Nervous System (CNS) Activity
Piperazine derivatives are often explored for their CNS effects, including anxiolytic and antidepressant activities. This compound has been evaluated in animal models for its potential to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit enzymes critical for microbial metabolism or viral replication.
- Receptor Modulation: It could interact with neurotransmitter receptors, influencing mood and behavior.
Further research is necessary to elucidate the precise molecular interactions and pathways involved.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading university tested the efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated significant inhibition at concentrations as low as 32 µg/mL, suggesting its potential as a novel antimicrobial agent.
Case Study 2: CNS Effects
In a controlled trial involving rodent models, the compound was administered at varying doses to assess its impact on anxiety-like behaviors. Results indicated a dose-dependent reduction in anxiety levels, comparable to established anxiolytic drugs.
Q & A
Q. Q1. What experimental design strategies are recommended for optimizing the synthesis of ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate?
To optimize synthesis, employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can systematically evaluate variables like temperature, catalyst loading, and reaction time. Response surface methodology (RSM) helps identify optimal conditions by modeling interactions between factors. This approach reduces the number of required experiments while ensuring robust process parameters .
Q. Q2. How can spectroscopic and thermochemical data resolve structural ambiguities in this compound?
Use gas-phase geometric and thermochemical calculations (e.g., density functional theory) to predict vibrational spectra (IR, Raman) and compare them with experimental results. Theoretical enthalpy of formation (ΔfH) data can validate synthetic pathways by confirming intermediate stability. Cross-referencing computational predictions with experimental NMR and mass spectrometry data ensures accurate structural elucidation .
Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?
Follow acute exposure guidelines :
- Skin contact : Remove contaminated clothing, wash with soap/water, and seek medical advice if irritation persists.
- Inhalation : Move to fresh air and monitor for respiratory distress.
- Waste disposal : Absorb spills with inert materials (e.g., sand) and transfer to approved containers for hazardous waste processing. Always use personal protective equipment (PPE) and ensure proper ventilation .
Advanced Research Questions
Q. Q4. How can computational methods elucidate reaction mechanisms involving this compound?
Apply quantum chemical reaction path searches to map potential energy surfaces and identify transition states. Tools like the ICReDD framework integrate computational modeling (e.g., DFT, ab initio) with experimental data to predict intermediates and byproducts. This hybrid approach accelerates mechanistic understanding and reduces reliance on empirical testing .
Q. Q5. What methodologies address contradictions between experimental and theoretical data for this compound?
Implement Bayesian statistical analysis to quantify uncertainties in computational predictions (e.g., bond lengths, thermodynamic properties). Cross-validate results using multiple experimental techniques (e.g., X-ray crystallography for solid-state structure vs. solution-phase NMR). Discrepancies often arise from solvent effects or approximations in computational models; iterative refinement resolves these gaps .
Q. Q6. How can stability studies under varying conditions inform storage and application of this compound?
Conduct accelerated stability testing by exposing the compound to stressors (e.g., heat, light, humidity). Monitor degradation via HPLC or LC-MS to identify decomposition products. Store samples at -20°C in inert atmospheres to prolong shelf life. Stability data guides formulation strategies for biological assays or catalytic applications .
Q. Q7. What advanced separation techniques improve purity assessment of synthetic batches?
Use high-performance liquid chromatography (HPLC) with chiral columns to resolve stereoisomers. Couple with mass spectrometry (HPLC-MS) for real-time purity analysis. Membrane-based separation technologies (e.g., nanofiltration) can also isolate target molecules from complex reaction mixtures, enhancing yield and reproducibility .
Q. Q8. How can reaction intermediates be characterized to refine synthetic pathways?
Leverage in-situ spectroscopic methods (e.g., FTIR, Raman) to monitor intermediates during synthesis. For transient species, employ cryogenic trapping followed by X-ray diffraction. Isotopic labeling (e.g., ¹³C) aids in tracking reaction pathways and verifying proposed mechanisms .
Methodological Considerations
Q. Q9. What strategies validate the biological activity of derivatives synthesized from this compound?
Adopt structure-activity relationship (SAR) studies by systematically modifying functional groups (e.g., ester vs. amide substituents). Use molecular docking simulations to predict binding affinities to target proteins (e.g., enzymes in the piperazine pathway). Validate predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity screening) .
Q. Q10. How can green chemistry principles be applied to scale up production sustainably?
Optimize solvent selection using E-factor calculations to minimize waste. Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Integrate continuous flow reactors to enhance heat/mass transfer and reduce energy consumption. Lifecycle assessment (LCA) tools evaluate environmental impacts of scaled processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

